molecular formula C8H7IN2 B1526677 6-Iodo-7-methylimidazo[1,2-a]pyridine CAS No. 1036991-04-4

6-Iodo-7-methylimidazo[1,2-a]pyridine

Cat. No. B1526677
M. Wt: 258.06 g/mol
InChI Key: YMOGVXPCGRRCAU-UHFFFAOYSA-N
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Description

6-Iodo-7-methylimidazo[1,2-a]pyridine is a chemical compound with the CAS Number: 1036991-04-4 . It has a linear formula of C8H7IN2 . The compound is a yellow solid and is stored at temperatures between 0-5°C .


Molecular Structure Analysis

The InChI code for 6-Iodo-7-methylimidazo[1,2-a]pyridine is 1S/C8H7IN2/c1-6-4-8-10-2-3-11(8)5-7(6)9/h2-5H,1H3 . This indicates the compound’s molecular structure.


Physical And Chemical Properties Analysis

6-Iodo-7-methylimidazo[1,2-a]pyridine has a molecular weight of 258.06 . It is a yellow solid and is stored at temperatures between 0-5°C .

Scientific Research Applications

Novel Synthetic Pathways

Researchers have developed efficient methods for synthesizing a variety of imidazo[1,2-a]pyridine derivatives, highlighting the utility of palladium- or copper-catalyzed aminations. This advancement enables the easy access to novel 6-aminoimidazo[1,2-a]pyridines, demonstrating the potential of 6-Iodo-7-methylimidazo[1,2-a]pyridine as a precursor or intermediate in the synthesis of complex organic compounds. The study also provides insights into the crystal structure of these derivatives, aiding in the understanding of their chemical behavior and potential applications in various fields, including medicinal chemistry and material science (C. Enguehard et al., 2003).

Green Chemistry Approaches

A notable study outlines an environmentally sustainable method for synthesizing 2-arylimidazo[1,2-a]pyridine derivatives in aqueous media, using iodine as a catalyst. This approach not only emphasizes the importance of green chemistry principles but also showcases the versatility of 6-Iodo-7-methylimidazo[1,2-a]pyridine and related compounds in facilitating reactions under eco-friendly conditions. The research underscores the efficiency of using water as a solvent and iodine for substrate scope and yield enhancement, offering a green alternative to traditional synthesis methods (Zigmee T. Bhutia et al., 2020).

Advanced Material Science

Investigations into the crystal structures and charge distributions of imidazo[1,2-a]pyridine derivatives, including those related to 6-Iodo-7-methylimidazo[1,2-a]pyridine, provide crucial insights into their electronic properties. Such studies are foundational for the development of advanced materials, as they allow researchers to predict and manipulate the properties of these compounds for applications in electronics, photonics, and nanotechnology. Understanding how structural modifications affect electron density distribution is key to designing new materials with desired properties (V. Tafeenko et al., 1996).

Chemical Sensing and Biological Applications

The synthesis and characterization of specific imidazo[1,2-a]pyridine derivatives, such as 6-[(124)I]iodo-2-(4'-N,N-dimethylamino)-phenylimidazo[1,2-a]pyridine, highlight the potential of these compounds in biomedical research. These derivatives have been explored as probes for imaging and diagnostic purposes, demonstrating the broader applicability of 6-Iodo-7-methylimidazo[1,2-a]pyridine in areas beyond traditional organic synthesis, including neurology and oncology research (K. W. Chang et al., 2009).

Future Directions

Imidazo[1,2-a]pyridine derivatives, including 6-Iodo-7-methylimidazo[1,2-a]pyridine, have been recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . Therefore, they are of interest in the development of new TB drugs .

properties

IUPAC Name

6-iodo-7-methylimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7IN2/c1-6-4-8-10-2-3-11(8)5-7(6)9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMOGVXPCGRRCAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC=CN2C=C1I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50731519
Record name 6-Iodo-7-methylimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50731519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Iodo-7-methylimidazo[1,2-a]pyridine

CAS RN

1036991-04-4
Record name 6-Iodo-7-methylimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50731519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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